1-Fluorocyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

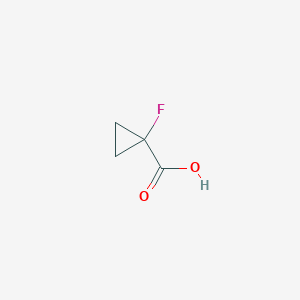

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCPERCVXDYEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430702 | |

| Record name | 1-Fluorocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137081-41-5 | |

| Record name | 1-Fluorocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluorocyclopropanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Fluorocyclopropanecarboxylic acid chemical properties and structure

An In-depth Technical Guide to 1-Fluorocyclopropanecarboxylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetically valuable compound characterized by a strained cyclopropane ring bearing both a fluorine atom and a carboxylic acid group on the same carbon. This unique structural arrangement imparts distinct chemical properties that make it an important building block in medicinal chemistry and materials science. It is recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients, including fungicidal agents and fluoroquinolone antibiotics.[1][2][3] The presence of the fluorine atom can significantly influence the molecule's acidity, lipophilicity, and metabolic stability, making it a desirable moiety in drug design.

Molecular Structure

The structure of this compound consists of a three-membered carbon ring where one carbon atom is substituted with both a fluorine atom and a carboxyl group.

-

Molecular Formula: C₄H₅FO₂[4]

-

SMILES: C1(F)(C(O)=O)CC1[4]

-

InChI: InChI=1S/C4H5FO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7)[4]

-

InChIKey: NDCPERCVXDYEFU-UHFFFAOYSA-N[4]

Detailed structural parameters such as precise bond lengths and angles are typically determined through advanced analytical techniques like X-ray crystallography or computational modeling.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and integration into synthetic pathways.

| Property | Value | Source(s) |

| Physical Form | White to almost white powder or crystal. | [4][7] |

| Melting Point | 63-67 °C | [4][7] |

| Boiling Point | 120-125 °C (at 100 Torr) | [4][7] |

| Density | 1.36 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [4][7] |

| pKa | 2.61 ± 0.20 (Predicted) | [4][7] |

| Flash Point | 56.6 ± 22.6 °C | [4][7] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ 1.49-1.45 (m, 4H)[4]

The proton NMR spectrum shows a multiplet between 1.45 and 1.49 ppm, which corresponds to the four protons on the cyclopropane ring.[4] Carboxylic acid protons typically appear as a broad singlet much further downfield (around 12 δ), though this can vary with concentration and solvent.[8]

Infrared (IR) spectroscopy would be expected to show characteristic absorptions for the O-H bond of the carboxyl group as a very broad peak from 2500 to 3300 cm⁻¹, and a C=O bond absorption between 1710 and 1760 cm⁻¹.[8]

Experimental Protocols & Methodologies

Synthesis of this compound

A common laboratory-scale synthesis involves the haloform reaction of 1-(1-fluorocyclopropyl)ethanone.[4][7]

General Procedure: [4]

-

Preparation of Reagent: Bromine (14.8 g, 93 mmol) is added slowly to a solution of sodium hydroxide (12.36 g, 300 mmol) in water (50 mL) while maintaining the temperature below 10 °C.

-

Reaction: 1-(1-fluorocyclopropyl)ethanone (3.3 g, 30 mmol) is added to the solution from step 1. The reaction mixture is then cooled to below 0 °C and subsequently stirred at room temperature for one hour.

-

Quenching: Sodium metabisulfite is added to the mixture until the solution becomes colorless, quenching the excess bromine.

-

Work-up: Ethyl acetate (50 mL) is added. The aqueous phase is separated and then acidified to a pH of 2 using 2 M hydrochloric acid.

-

Extraction: The acidified aqueous phase is extracted three times with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as a white solid.

References

- 1. EP0533013A2 - Process for the production of 1-fluor-cyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 2. (1S,2S)-2-fluorocyclopropanecarboxylic acid | 105919-34-4 [chemicalbook.com]

- 3. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 4. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]

- 5. 1-Fluorocyclopropane-1-carboxylic acid | 137081-41-5 [sigmaaldrich.com]

- 6. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1-Fluorocyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluorocyclopropanecarboxylic acid, a key building block in medicinal chemistry. This document details its chemical identifiers, physicochemical properties, and safety information. A detailed experimental protocol for its synthesis is provided, along with an exploration of its significant role in the development of novel therapeutic agents, particularly as a precursor to fluorocyclopropyl quinolones, a class of potent antibacterial agents. The mechanism of action for these derivatives, involving the inhibition of DNA gyrase, is also discussed and visually represented.

Chemical Identifiers and Physicochemical Properties

This compound is a halogenated derivative of cyclopropanecarboxylic acid. Its unique structural features, including the strained cyclopropyl ring and the electronegative fluorine atom, impart valuable properties for its use in the design of bioactive molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 137081-41-5[1] |

| IUPAC Name | 1-fluorocyclopropane-1-carboxylic acid |

| Molecular Formula | C4H5FO2[1] |

| Molecular Weight | 104.08 g/mol [1] |

| InChI | InChI=1S/C4H5FO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7)[1] |

| InChIKey | NDCPERCVXDYEFU-UHFFFAOYSA-N[1] |

| SMILES | C1C(C1(F)C(=O)O) |

| Synonyms | 1-Fluoro-cyclopropanecarboxylic acid, Fluorocyclopropanecarboxylic acid, 1-Fluorocyclopropane-1-carboxylicacid[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 63-67 °C[1] |

| Boiling Point | 120-125 °C (at 100 Torr)[1] |

| Density | 1.36 ± 0.1 g/cm³ (at 20 °C, 760 Torr)[1] |

| pKa | 2.61 ± 0.20 (Predicted)[1] |

| Flash Point | 56.6 ± 22.6 °C[1] |

| Appearance | White to almost white powder or crystal[1] |

| Storage Temperature | Room Temperature, under inert atmosphere[1] |

Synthesis Protocol

The following is a general laboratory procedure for the synthesis of this compound from 1-(1-fluorocyclopropyl)ethanone.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(1-fluorocyclopropyl)ethanone

-

Sodium hydroxide (NaOH)

-

Bromine (Br2)

-

Sodium metabisulfite (Na2S2O5)

-

Hydrochloric acid (HCl), 2 M

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

-

Water (H2O)

Procedure:

-

Prepare a solution of sodium hydroxide (12.36 g, 300 mmol) in water (50 mL) in a flask and cool the solution to below 10 °C in an ice bath.

-

Slowly add bromine (14.8 g, 93 mmol) to the cold sodium hydroxide solution while maintaining the temperature below 10 °C.

-

To this mixture, add 1-(1-fluorocyclopropyl)ethanone (3.3 g, 30 mmol).

-

The reaction mixture is then cooled to below 0 °C and stirred at room temperature for 1 hour.

-

Sodium metabisulfite is added portion-wise until the solution becomes colorless, indicating the quenching of excess bromine.

-

Add ethyl acetate (50 mL) to the reaction mixture and separate the aqueous phase.

-

Acidify the aqueous phase to a pH of 2 using 2 M hydrochloric acid.

-

Extract the acidified aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.

Expected Yield: Approximately 2.2 g (66%).[1]

Characterization: The product can be characterized by ¹H NMR spectroscopy. In CDCl₃ at 400 MHz, the spectrum is expected to show a multiplet between δ 1.49-1.45 ppm corresponding to the four cyclopropyl protons.[1]

Applications in Drug Development

The incorporation of a fluorocyclopropyl moiety into drug candidates has become a valuable strategy in medicinal chemistry.[2][3] The unique combination of the rigid cyclopropane ring and the electron-withdrawing fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, cell permeability, and binding affinity.[3][4]

This compound is a crucial intermediate in the synthesis of a class of potent antibacterial agents known as fluorocyclopropyl quinolones.[5][6] These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[5] A notable example is the synthesis of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid derivatives.[5]

Mechanism of Action: Inhibition of DNA Gyrase

The antibacterial activity of fluorocyclopropyl quinolones derived from this compound is attributed to their inhibition of bacterial DNA gyrase and topoisomerase IV.[5][7] These enzymes are essential for DNA replication, transcription, and repair in bacteria.

The mechanism involves the formation of a ternary complex between the quinolone, the DNA, and the DNA gyrase enzyme. This complex stabilizes the single-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands and leading to double-strand breaks.[7] The accumulation of these breaks ultimately results in the inhibition of DNA replication and bacterial cell death.[7]

References

- 1. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]

- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-Fluorocyclopropanecarboxylic acid for beginners

An In-depth Technical Guide to the Synthesis of 1-Fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorinated cyclopropane motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed overview of a common and effective method for the synthesis of this compound, tailored for professionals in the field of drug development.

Core Synthesis Pathway: Haloform Reaction of a Ketone Precursor

A widely utilized method for the preparation of this compound involves the haloform reaction of a corresponding methyl ketone precursor, specifically 1-(1-fluorocyclopropyl)ethanone. This approach is advantageous due to the commercial availability of starting materials and the straightforward nature of the transformation.

Reaction Scheme

The overall synthetic transformation can be depicted as follows:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 1-(1-fluorocyclopropyl)ethanone.[1]

Materials:

-

1-(1-fluorocyclopropyl)ethanone

-

Bromine

-

Sodium hydroxide

-

Water

-

Sodium metabisulfite

-

Ethyl acetate

-

Hydrochloric acid (2 M)

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, prepare a solution of sodium hydroxide (12.36 g, 300 mmol) in water (50 mL).

-

Cool the sodium hydroxide solution to below 10 °C using an ice bath.

-

Slowly add bromine (14.8 g, 93 mmol) to the cooled sodium hydroxide solution.

-

To this mixture, add 1-(1-fluorocyclopropyl)ethanone (3.3 g, 30 mmol).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding sodium metabisulfite until the solution becomes colorless.

-

Add ethyl acetate (50 mL) to the reaction mixture and separate the aqueous phase.

-

Acidify the aqueous phase to a pH of 2 using 2 M hydrochloric acid.

-

Extract the acidified aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield this compound as a white solid.

Data Presentation

The following table summarizes the quantitative data from the described experimental protocol.[1]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used | Molar Equivalent |

| 1-(1-fluorocyclopropyl)ethanone | C5H7FO | 102.11 | 3.3 g | 1.0 |

| Bromine | Br2 | 159.81 | 14.8 g | 3.1 |

| Sodium Hydroxide | NaOH | 40.00 | 12.36 g | 10.0 |

| This compound | C4H5FO2 | 104.08 | 2.2 g (Yield: 66%) | - |

Alternative Synthesis Pathway: Two-Step Esterification and Hydrolysis

Another documented approach involves a two-step process: the formation of a 1-fluoro-cyclopropane-1-carboxylic acid ester, followed by basic hydrolysis to yield the final carboxylic acid.[2]

Reaction Scheme

This two-step synthesis can be visualized as follows:

Caption: Two-step synthesis of this compound via an ester intermediate.

Experimental Protocols

Step 1: Synthesis of 1-fluoro-cyclopropane-1-carboxylic acid (4-chlorophenyl) ester [2]

Materials:

-

1-fluoro-cyclopropyl-(4-chlorophenyl) ketone

-

m-chloroperbenzoic acid (m-CPBA)

-

Chloroform

Procedure:

-

Dissolve 1-fluoro-cyclopropyl-(4-chlorophenyl) ketone (130 g, 0.65 mol) in chloroform (1300 mL).

-

Add m-chloroperbenzoic acid (70%, 225 g, 0.9 mol) to the solution at room temperature.

-

Stir the mixture under reflux for 24 hours.

-

Add an additional portion of m-chloroperbenzoic acid (70%, 120 g, 0.48 mol) and continue to stir under reflux for another 24 hours.

-

Cool the reaction mixture with ice.

-

Filter the precipitate and wash it several times with chloroform.

Step 2: Synthesis of 1-fluoro-cyclopropane-1-carboxylic acid [2]

Materials:

-

1-fluoro-cyclopropane-1-carboxylic acid (4-chlorophenyl) ester

-

Methyl tert-butyl ether

-

Sodium hydroxide

-

Water

-

Concentrated hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve 1-fluoro-cyclopropane-1-carboxylic acid (4-chlorophenyl) ester (138 g, 0.64 mol) in methyl tert-butyl ether (250 mL) at 0 °C.

-

Add a solution of sodium hydroxide (25.6 g, 0.64 mol) in water (250 mL).

-

Stir the mixture for 3 hours at room temperature.

-

Extract the mixture with methyl tert-butyl ether in a perforator for 18 hours.

-

Acidify the aqueous phase with concentrated hydrochloric acid (150 mL) while cooling with ice.

-

Extract the acidified aqueous phase three times with diethyl ether (300 mL each).

-

The combined organic phases are dried and concentrated to yield 1-fluoro-cyclopropane-1-carboxylic acid.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis.[2]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity Used | Yield |

| Step 1 | ||||

| 1-fluoro-cyclopropyl-(4-chlorophenyl) ketone | C10H8ClFO | 198.62 | 130 g | - |

| m-chloroperbenzoic acid (70%) | C7H5ClO3 | 172.57 | 225 g + 120 g | - |

| Step 2 | ||||

| 1-fluoro-cyclopropane-1-carboxylic acid (4-chlorophenyl) ester | C10H8ClFO2 | 214.62 | 138 g | - |

| Sodium hydroxide | NaOH | 40.00 | 25.6 g | - |

| This compound | C4H5FO2 | 104.08 | 52 g | 78% |

Conclusion

This guide has outlined two robust methods for the synthesis of this compound, a key intermediate for the development of novel therapeutics. The single-step haloform reaction offers a more direct route, while the two-step esterification and hydrolysis pathway provides an alternative approach. Both methods are well-documented and can be adapted for various research and development needs. The provided experimental protocols and quantitative data serve as a practical resource for chemists in the pharmaceutical industry.

References

Spectroscopic Profile of 1-Fluorocyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the synthetically important molecule, 1-fluorocyclopropanecarboxylic acid. Due to the limited availability of a complete, verified dataset from a single source, this document compiles and critically assesses the existing information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). General experimental protocols for the spectroscopic analysis of fluorinated carboxylic acids are also detailed to guide researchers in acquiring comprehensive data. This guide aims to be a valuable resource for scientists engaged in the synthesis, characterization, and application of this compound in various research and development endeavors.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the strained fluorinated cyclopropyl motif can impart unique conformational constraints and electronic properties to larger molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any application. This guide presents the currently available spectroscopic data and outlines standard methodologies for its acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the cyclopropyl ring structure and the presence of the fluorine and carboxylic acid functionalities.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| This compound | CDCl₃ | 1.45 - 1.49 | m | - | CH₂ | [1] |

| (1S,2R)-2-Fluorocyclopropanecarboxylic acid | Not Specified | Not Specified | Not Specified | Not Specified | Spectrum available, no peak list | [2] |

Note: The reported ¹H NMR data for this compound (m, 4H, 1.45-1.49 ppm) is likely an oversimplification or potentially inaccurate, as a more complex splitting pattern would be expected for the diastereotopic protons of the cyclopropane ring coupled to fluorine.

Table 2: ¹³C NMR Spectroscopic Data

No experimental ¹³C NMR data for this compound has been found in the reviewed literature. For fluorinated cyclopropanes, the carbon atoms of the ring are expected to show complex splitting patterns due to C-F coupling.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F bond vibrations.

Table 3: IR Spectroscopic Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes | Reference |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad due to hydrogen bonding | [4] |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong and sharp | [5] |

| C-F | 1000 - 1400 | Can be complex | - |

Note: No specific experimental IR spectrum for this compound was found. The table provides the generally accepted ranges for the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) | Reference |

| This compound | Not Specified | Expected: 104.0274 (Exact Mass) | Not available | [1] |

Note: The molecular formula C₄H₅FO₂ corresponds to a molecular weight of 104.08 g/mol .[1] No experimental mass spectrum with fragmentation patterns for this compound was found.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for fluorinated carboxylic acids. These should be adapted and optimized for the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH indicator). The choice of solvent can affect the chemical shift of the acidic proton.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of approximately -1 to 15 ppm.

-

The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

-

Pay close attention to the integration of the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The spectral width should typically be set from 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

-

¹⁹F NMR Acquisition:

-

If available, ¹⁹F NMR can provide valuable information.

-

The chemical shift range for fluorine is much larger than for protons.

-

Proton coupling to fluorine should be observed.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest. Use an appropriate IR cell for liquid samples.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.

-

The number of scans can be increased to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides extensive fragmentation patterns that can be used for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds. Often provides the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide accurate mass measurements, which can be used to determine the elemental composition.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide consolidates the currently available, albeit limited, spectroscopic data for this compound. The provided information, including data for related compounds and general experimental protocols, serves as a foundational resource for researchers. It is strongly recommended that scientists working with this compound perform their own comprehensive spectroscopic analyses to obtain a complete and verified dataset for their specific samples. This will ensure the highest level of confidence in the identity and purity of this important chemical building block.

References

- 1. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]

- 2. (1S,2R)-2-Fluorocyclopropanecarboxylic acid(167073-07-6) 1H NMR [m.chemicalbook.com]

- 3. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. echemi.com [echemi.com]

1-Fluorocyclopropanecarboxylic Acid: A Versatile Fluorinated Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the diverse array of fluorinated motifs, the 1-fluorocyclopropyl group has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of 1-fluorocyclopropanecarboxylic acid, a key reagent for introducing this privileged scaffold. We will delve into its synthesis, physicochemical properties, and its application as a bioisosteric replacement in the development of novel therapeutics, with a focus on its role in the design of targeted therapies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design. The introduction of fluorine on the cyclopropane ring significantly impacts its electronic and conformational properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 137081-41-5 | [3] |

| Molecular Formula | C₄H₅FO₂ | [3] |

| Molecular Weight | 104.08 g/mol | [3] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 63-67 °C | [3] |

| Boiling Point | 120-125 °C (at 100 Torr) | [3] |

| Density | 1.36 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [3] |

| pKa | 2.61 ± 0.20 (Predicted) | [3] |

| logP | 0.3 (Computed) | [4] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Features | Source/Notes |

| ¹H NMR | δ 1.45-1.49 (m, 4H, CH₂) | [3] |

| ¹³C NMR | Carboxyl C: ~165-185 ppm, Cyclopropyl C: ~15-30 ppm (typical ranges) | [5][6] |

| IR | O-H stretch: 2500-3300 cm⁻¹ (broad), C=O stretch: 1710-1760 cm⁻¹ | [6] |

| Mass Spec. | Exact Mass: 104.0274 g/mol | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and well-documented method involves the haloform reaction of a 1-(1-fluorocyclopropyl)ethanone precursor. Alternative strategies, such as the fluorocyclopropanation of alkenes, offer different approaches to this valuable building block.

Synthesis via Haloform Reaction

This two-step process begins with the preparation of 1-(1-fluorocyclopropyl)ethanone, which is then converted to the target carboxylic acid.

Workflow for the Synthesis of this compound via Haloform Reaction

Experimental Protocol: Synthesis of 1-(1-Fluorocyclopropyl)ethanone

To a solution of potassium iodide (12 g, 0.07 mol) in N-methyl-2-pyrrolidone (NMP, 50 ml), 3-acetyl-3-fluorodihydrofuran-2(3H)-one (26 g, 0.178 mol) is added dropwise at 190 °C under a pressure of 0.5 bar. The product, 1-(1-fluorocyclopropyl)ethanone, is continuously distilled off to yield a light yellow oil (3.3 g, 18% yield).[7]

Experimental Protocol: Haloform Reaction to Yield this compound

To a solution of sodium hydroxide (12.36 g, 300 mmol) in water (50 mL) cooled to below 10 °C, bromine (14.8 g, 93 mmol) is added slowly. Subsequently, 1-(1-fluorocyclopropyl)ethanone (3.3 g, 30 mmol) is added. The reaction mixture is cooled to below 0 °C and then stirred at room temperature for 1 hour. Sodium metabisulfite is added until the solution becomes colorless. Ethyl acetate (50 mL) is added, and the aqueous phase is separated and acidified with 2 M hydrochloric acid to a pH of 2. The aqueous phase is extracted with ethyl acetate (3 x 50 mL). The combined organic phases are dried over anhydrous sodium sulfate and concentrated to give this compound as a white solid (2.2 g, 66% yield).[3]

Applications in Drug Discovery and Development

The 1-fluorocyclopropyl moiety is increasingly utilized in drug design to enhance the pharmacological profile of bioactive molecules. Its rigid structure can help to lock in a desired conformation for optimal target binding, and the presence of fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism.

Role as a Bioisostere

This compound serves as a valuable bioisostere for other chemical groups in drug candidates. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in medicinal chemistry to overcome issues with pharmacokinetics, toxicity, or potency.[6] The 1-fluorocyclopropyl group can act as a bioisostere for larger or more flexible groups, offering a way to fine-tune the steric and electronic properties of a molecule.

Incorporation into Biologically Active Molecules

While finding a marketed drug with the intact this compound is rare, its derivatives, particularly amides, are found in potent and selective inhibitors of important biological targets. A prominent example is in the development of Bruton's tyrosine kinase (Btk) inhibitors for the treatment of autoimmune diseases and B-cell malignancies.[8]

Logical Relationship of this compound as a Building Block

Targeting the B-Cell Receptor Signaling Pathway

Derivatives of this compound have been successfully employed in the design of inhibitors targeting Bruton's tyrosine kinase (Btk), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[9][10] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune disorders.[9][11]

The B-Cell Receptor (BCR) and Downstream Btk Signaling Pathway

Btk inhibitors containing the fluorocyclopropyl amide moiety effectively block the kinase activity of Btk, thereby inhibiting the downstream signaling cascade that leads to B-cell proliferation and survival.[9][10] This targeted approach offers a promising therapeutic strategy for diseases driven by aberrant B-cell activity.

Conclusion

This compound is a valuable and versatile building block in contemporary drug discovery. Its synthesis is well-established, and its physicochemical properties make it an attractive component for modifying lead compounds. The incorporation of the 1-fluorocyclopropyl group, facilitated by this key intermediate, allows for the fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. As demonstrated by its successful application in the development of Btk inhibitors, this compound provides a powerful tool for medicinal chemists to create the next generation of targeted therapeutics. Further exploration of this and other fluorinated cyclopropane derivatives will undoubtedly continue to enrich the armamentarium of drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]

- 4. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A comprehensive review of discovery and development of drugs discovered from 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 10. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Medicinal Chemistry: A Technical Guide to Fluorinated Cyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates. When combined with the conformationally constrained and three-dimensional nature of the cyclopropane ring, a powerful structural motif emerges: the fluorinated cyclopropane. This in-depth technical guide explores the discovery, history, synthesis, and applications of these remarkable derivatives, providing researchers with a comprehensive understanding of their potential in developing next-generation therapeutics.

A Historical Perspective: The Genesis of Fluorinated Cyclopropanes

The journey into the world of fluorinated cyclopropanes began in the mid-20th century, driven by the burgeoning field of organofluorine chemistry.

A pivotal moment in this history was the first reported synthesis of a gem-difluorocyclopropane derivative in 1955 by Tarrant, Lovelace, and Lilyquist. Their work involved the intramolecular Wurtz reaction of 1,3-dibromo-2,2-difluoropropane derivatives using zinc, laying the groundwork for the construction of the gem-difluoro motif on a cyclopropane ring.

Shortly thereafter, the development of difluorocarbene chemistry revolutionized the synthesis of these compounds. In 1954, Doering's seminal work on the generation of dichlorocarbene paved the way for the exploration of other dihalocarbenes.[1] This led to the development of various methods for generating difluorocarbene (:CF2), a versatile intermediate for the [2+1] cycloaddition with alkenes to furnish gem-difluorocyclopropanes.[1]

The synthesis of monofluorocyclopropanes also has a rich history, with early methods often relying on the cyclopropanation of fluoroalkenes or the nucleophilic fluorination of cyclopropane precursors.

This historical foundation has paved the way for the development of a diverse array of synthetic methodologies, enabling access to a wide range of mono-, di-, tri-, and even polyfluorinated cyclopropane derivatives with varying substitution patterns and stereochemistries.

Synthetic Methodologies: A Toolkit for the Modern Chemist

The synthesis of fluorinated cyclopropane derivatives has evolved significantly, offering a variety of strategic approaches to access these valuable building blocks. Key methodologies are detailed below.

Synthesis of gem-Difluorocyclopropanes

The most prevalent method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of an alkene with a difluorocarbene source.

Experimental Protocol: Difluorocyclopropanation of Styrene using Sodium Chlorodifluoroacetate

-

Reactants: Styrene, Sodium chlorodifluoroacetate (ClCF2COONa), Diglyme (solvent).

-

Procedure:

-

To a stirred solution of styrene in diglyme, add an excess of sodium chlorodifluoroacetate.

-

Heat the reaction mixture to reflux (approximately 162 °C).[2]

-

Maintain the reaction at reflux for several hours, monitoring the progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorocyclopropane derivative.

-

Synthesis of Monofluorocyclopropanes

Monofluorinated cyclopropanes can be synthesized through various methods, including the cyclopropanation of vinyl fluorides.

Experimental Protocol: Synthesis of a Monofluorinated Cyclopropanecarboxylate

-

Reactants: Aromatic vinyl fluoride, Ethyl diazoacetate, Copper(II) acetylacetonate (Cu(acac)2) (catalyst), Dichloromethane (solvent).

-

Procedure:

-

To a solution of the aromatic vinyl fluoride in dichloromethane, add a catalytic amount of Cu(acac)2.[2]

-

Heat the mixture to reflux.

-

Slowly add a solution of ethyl diazoacetate in dichloromethane to the reaction mixture over several hours.

-

After the addition is complete, continue to stir the reaction at reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the monofluorinated cyclopropanecarboxylate as a mixture of diastereomers.[2]

-

Synthesis of all-cis-1,2,3-Trifluorocyclopropanes

The synthesis of highly fluorinated cyclopropanes with specific stereochemistry presents a greater challenge. The synthesis of all-cis-1,2,3-trifluorocyclopropanes has been reported, showcasing advanced synthetic strategies.[3]

Physicochemical Properties of Fluorinated Cyclopropane Derivatives

The introduction of fluorine atoms onto the cyclopropane ring dramatically alters its physicochemical properties.

| Property | Effect of Fluorination |

| Lipophilicity (logP) | The effect is complex and depends on the degree and pattern of fluorination. While a single fluorine atom can sometimes decrease lipophilicity, gem-difluorination often increases it.[4] |

| Dipole Moment | Fluorination significantly increases the molecular dipole moment, particularly in cases of facial polarization, such as in all-cis-1,2,3-trifluorocyclopropanes.[4] |

| Metabolic Stability | The strong C-F bond can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life. |

| Acidity/Basicity (pKa) | The electron-withdrawing nature of fluorine can influence the pKa of nearby acidic or basic functional groups. |

| Conformation | The presence of fluorine can influence the preferred conformation of substituents on the cyclopropane ring through steric and electronic effects. |

Table 1: Physicochemical Properties of Selected Fluorinated Cyclopropanes

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | 19F NMR (δ, ppm) | Reference |

|---|---|---|---|---|---|

| 1-Fluoro-1-phenylcyclopropane | C₉H₉F | - | - | -184.10 | [2] |

| 1,1-Difluoro-2-phenylcyclopropane | C₉H₈F₂ | - | - | - |

| all-cis-1,2,3-Trifluorocyclopropane | C₃H₃F₃ | - | - | - |[4] |

Applications in Drug Discovery: The Case of 5-HT2C Receptor Agonists

Fluorinated cyclopropane derivatives have emerged as promising scaffolds in medicinal chemistry, particularly in the development of selective ligands for G-protein coupled receptors (GPCRs). A notable example is their application as selective serotonin 2C (5-HT2C) receptor agonists. The 5-HT2C receptor is a target for the treatment of obesity, schizophrenia, and other central nervous system disorders.[2][5]

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist, such as a fluorinated cyclopropylamine derivative, initiates a downstream signaling cascade.

Caption: Agonist binding to the 5-HT2C receptor activates the Gq/11 protein, leading to downstream signaling.

Structure-Activity Relationships (SAR)

The biological activity of fluorinated cyclopropylamine derivatives as 5-HT2C agonists is highly dependent on their structure.

Table 2: Biological Activity of Fluorinated 2-Phenylcyclopropylamine Derivatives at 5-HT Receptors

| Compound | R | X | 5-HT2C EC₅₀ (nM) | 5-HT2B Agonism | Reference |

|---|---|---|---|---|---|

| (+)-21a | H | F | 4.7 | Yes | [2] |

| (+)-21b | 3-Me | F | 8.0 | No | [2] |

| (+)-21c | 3-F | F | <15 | Yes | [2] |

| (+)-21d | 3-Cl | F | <15 | Yes | [2] |

| 24 | H | F (gem-difluoro) | >4000 | - |[2] |

(Data extracted from Zhang et al., 2019)[2]

Caption: SAR highlights the impact of fluorination and substitution on 5-HT2C receptor activity.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel fluorinated cyclopropane derivatives as drug candidates follows a structured workflow.

Caption: A typical workflow for the discovery of new fluorinated cyclopropane-based drug candidates.

Conclusion and Future Outlook

Fluorinated cyclopropane derivatives have firmly established themselves as a privileged scaffold in medicinal chemistry. Their unique combination of conformational rigidity and the modulating effects of fluorine offers a powerful strategy to fine-tune the properties of drug candidates. The historical development, from the initial serendipitous discoveries to the sophisticated synthetic methods available today, underscores the ingenuity of chemical synthesis. As our understanding of the intricate interplay between structure, physicochemical properties, and biological activity continues to grow, we can anticipate the discovery of even more innovative and effective therapeutics based on this remarkable structural motif. The future of fluorinated cyclopropane chemistry promises exciting new frontiers in the ongoing quest for safer and more effective medicines.

References

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 1-Fluorocyclopropanecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. This valuable building block is of significant interest in medicinal chemistry and drug development due to the unique conformational constraints and electronic properties imparted by the fluorinated cyclopropyl motif.

Core Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1][2] The introduction of a fluorine atom onto the cyclopropane ring significantly influences the molecule's electronic properties, acidity, and metabolic stability, making it an attractive component in the design of novel therapeutics.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅FO₂ | [1] |

| Molecular Weight | 104.08 g/mol | [1][3] |

| CAS Number | 137081-41-5 | [1] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 63-67 °C | [1][2] |

| Boiling Point | 72-76 °C (at atmospheric pressure)120-125 °C (at 100 Torr) | [1][2][4] |

| pKa (Predicted) | 2.61 ± 0.20 | [1][2] |

| Solubility | Data not available. A related isomer, (1R,2R)-2-fluorocyclopropane-1-carboxylic acid, has a reported aqueous solubility of 34 g/L at 25°C. The presence of the fluorine atom is suggested to potentially enhance solubility in certain solvents.[2][5][6] |

Synthesis and Reactivity

The synthesis of this compound is well-documented, providing a reliable route for its production in a laboratory setting. Its reactivity is characterized by the strained cyclopropane ring and the electron-withdrawing nature of the fluorine and carboxylic acid groups.

Experimental Protocol: Synthesis

A general and widely cited procedure for the synthesis of this compound involves the haloform reaction of a corresponding ketone precursor.[1][7]

Reaction: Haloform reaction of 1-(1-fluorocyclopropyl)ethanone.

Materials:

-

1-(1-fluorocyclopropyl)ethanone (30 mmol)

-

Bromine (93 mmol)

-

Sodium hydroxide (300 mmol)

-

Water (50 mL)

-

Sodium metabisulfite

-

Ethyl acetate

-

Hydrochloric acid (2 M)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium hydroxide (12.36 g, 300 mmol) in water (50 mL) is prepared and cooled to below 10 °C.

-

Bromine (14.8 g, 93 mmol) is added slowly to the sodium hydroxide solution while maintaining the temperature below 10 °C.

-

1-(1-fluorocyclopropyl)ethanone (3.3 g, 30 mmol) is subsequently added to the reaction mixture.

-

The mixture is then cooled to below 0 °C and stirred at room temperature for 1 hour.

-

Sodium metabisulfite is added portion-wise until the solution becomes colorless, quenching the excess bromine.

-

Ethyl acetate (50 mL) is added, and the aqueous phase is separated.

-

The aqueous phase is acidified to pH 2 with 2 M hydrochloric acid.

-

The acidified aqueous phase is extracted three times with ethyl acetate (3 x 50 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid.[1][7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Stability and Reactivity

-

Stability: The presence of the fluorine atom can enhance the metabolic stability of molecules containing this moiety, a desirable trait in drug candidates.[8] Furthermore, esters derived from cyclopropanecarboxylic acids have demonstrated significantly increased hydrolytic stability compared to other alkyl esters.

-

Reactivity: The strained three-membered ring makes it susceptible to nucleophilic substitution reactions.[7] The carboxylic acid group undergoes typical reactions such as esterification and amidation, allowing for its incorporation into larger molecular scaffolds. It is also noted to readily react with metal ions and participate in π-π stacking interactions.[7]

Applications in Drug Discovery and Development

The 1-fluorocyclopropyl group is considered a "bioisostere" for other chemical groups, meaning it can replace them in a drug molecule to improve properties without losing the desired biological activity. Fluorination strategies are a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[8][9]

Role as a Key Building Block

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its rigid structure helps to lock the conformation of a drug molecule, which can lead to higher selectivity and potency for its biological target.

Caption: Use of this compound as a versatile building block.

Examples of Biological Activity

-

Antibacterial Agents: The fluorocyclopropyl moiety has been incorporated into quinolone antibiotics. These compounds exhibit potent antibacterial activity by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[1] Structure-activity relationship studies have shown that the stereochemistry of the fluorocyclopropyl group can significantly impact potency against different bacterial strains.[1]

-

CNS Disorders: The 1-fluorocyclopropane-1-carboxylate framework is a key component in the synthesis of agonists for the metabotropic glutamate receptor 2 (mGluR2), such as MGS0028.[5] These receptors are targets for treating central nervous system (CNS) disorders.

-

Enzyme Inhibition: In the development of Bruton's tyrosine kinase (Btk) inhibitors for autoimmune diseases and cancer, the stereochemistry of fluorocyclopropyl amides has been used to fine-tune potency and selectivity, demonstrating the subtle yet powerful influence of this functional group.[4]

References

- 1. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 137081-41-5: this compound [cymitquimica.com]

- 3. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective preparation of ring-fused 1-fluorocyclopropane-1-carboxylate derivatives: en route to mGluR 2 receptor agonist MGS0028 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]

- 8. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

An In-depth Technical Guide to the Stability and Reactivity of 1-Fluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluorocyclopropanecarboxylic acid is a unique bifunctional molecule incorporating a strained cyclopropane ring, a reactive carboxylic acid moiety, and a polarizing fluorine atom. This combination of features imparts a distinct profile of stability and reactivity that is of significant interest in medicinal chemistry and drug development. The cyclopropane scaffold provides conformational rigidity, a desirable trait for molecular recognition by biological targets, while the fluorine atom can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the known and inferred stability and reactivity of this compound, supported by experimental protocols and theoretical considerations. While specific quantitative data for this exact molecule is limited in publicly available literature, this document extrapolates from the behavior of analogous fluorinated and cyclopropane-containing compounds to provide a robust framework for its handling, application, and further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₅FO₂ | [1] |

| Molecular Weight | 104.08 g/mol | [1] |

| Melting Point | 63-67 °C | [1] |

| Boiling Point | 120-125 °C (at 100 Torr) | [1] |

| pKa (Predicted) | 2.61 ± 0.20 | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1] |

Stability Profile

General Stability

The compound is reported to be stable under recommended storage conditions, which include room temperature in an inert atmosphere.[1] It is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion are expected to include carbon oxides and hydrogen fluoride.

Hydrolytic Stability

The hydrolytic stability of the carboxylic acid function itself is generally high. However, the presence of the fluorine atom on the cyclopropane ring could influence the stability of the ring structure, particularly under harsh pH conditions. Forced degradation studies under acidic and basic conditions would be necessary to quantify this.

Thermal Stability

Studies on other perfluorinated carboxylic acids (PFCAs) suggest that thermal decomposition is likely initiated by the cleavage of the C-C bond between the cyclopropyl ring and the carboxyl group.[2][3] This would lead to the formation of a fluorocyclopropyl radical and a carboxyl radical, followed by subsequent decomposition pathways. The strained nature of the cyclopropane ring may lower the activation energy for this process compared to linear PFCAs.

Photostability

Photodegradation of PFCAs has been shown to proceed via homolytic cleavage of the C-C bond adjacent to the carboxyl group.[4][5] It is therefore anticipated that this compound would be susceptible to photodegradation, particularly under UV irradiation.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the carboxylic acid group and the fluorinated cyclopropane ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo typical reactions of this functional group, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst.

-

Amide Formation: Reaction with amines, often requiring a coupling agent.

-

Acid Chloride Formation: Reaction with reagents such as thionyl chloride or oxalyl chloride.

-

Reduction: Reduction to the corresponding alcohol using strong reducing agents like LiAlH₄.

Reactivity of the Fluorinated Cyclopropane Ring

The presence of the electron-withdrawing fluorine and carboxylic acid groups is expected to activate the cyclopropane ring towards nucleophilic attack, potentially leading to ring-opening reactions.

-

Nucleophilic Substitution/Ring Opening: The molecule is described as being prone to nucleophilic substitution reactions.[6] Strong nucleophiles, such as thiols and amines, could attack one of the ring carbons, leading to the opening of the strained three-membered ring. The regioselectivity of this attack would be influenced by the electronic and steric environment around the cyclopropane ring.

Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to the stability and reactivity of this compound.

Synthesis of this compound

A common synthetic route involves the haloform reaction of 1-(1-fluorocyclopropyl)ethanone.[6]

Procedure:

-

Dissolve sodium hydroxide (12.36 g, 300 mmol) in water (50 mL) and cool the solution to below 10 °C.

-

Slowly add bromine (14.8 g, 93 mmol) to the cooled sodium hydroxide solution.

-

Add 1-(1-fluorocyclopropyl)ethanone (3.3 g, 30 mmol) to the reaction mixture.

-

Cool the mixture to below 0 °C and then allow it to stir at room temperature for 1 hour.

-

Add sodium metabisulfite until the solution becomes colorless to quench any remaining bromine.

-

Add ethyl acetate (50 mL) and separate the aqueous phase.

-

Acidify the aqueous phase to pH 2 with 2 M hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.[6]

Forced Degradation Studies (General Protocol)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at a controlled temperature (e.g., room temperature or 60 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 105 °C) for a set duration.

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Reactivity with Nucleophiles (General Protocol for Amines)

This protocol outlines a general procedure to assess the reactivity of this compound with an amine, which may lead to either amide formation or ring-opening.

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent (e.g., DCC or HATU, 1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents).

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the product by column chromatography.

-

Characterize the product by NMR and mass spectrometry to determine if amide formation or a ring-opened product has been formed.

Visualizations

The following diagrams illustrate key conceptual workflows and reaction pathways.

References

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. 5.2 – Solutions for Chapter 3 – Reactivity – Page 5 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]

The Emergence of Fluorocyclopropanes in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and cyclopropane rings into molecular scaffolds has independently proven to be a highly effective strategy in drug discovery. The fusion of these two privileged motifs into the fluorocyclopropane unit has given rise to a novel and powerful tool for medicinal chemists. This technical guide provides an in-depth exploration of the medicinal chemistry of fluorocyclopropanes, covering their synthesis, unique physicochemical properties, and burgeoning applications in the development of targeted therapeutics. Particular attention is given to their role in the design of next-generation kinase inhibitors.

The Physicochemical and Pharmacokinetic Advantages of Fluorocyclopropanes

The introduction of a fluorocyclopropane moiety into a drug candidate can profoundly and beneficially influence its pharmacological profile. The high electronegativity of fluorine, combined with the inherent conformational rigidity of the cyclopropane ring, imparts a unique set of properties that can be exploited to fine-tune molecular characteristics.[1][2][3]

Key advantages include:

-

Modulation of Lipophilicity: The fluorocyclopropane group can serve as a lipophilic yet polar bioisostere for other functionalities. This allows for the optimization of a compound's solubility and permeability, which are critical determinants of its pharmacokinetic behavior.[4]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile and a longer in vivo half-life.

-

Conformational Restriction: The rigid three-membered ring of the cyclopropane restricts the conformational freedom of a molecule. This can lock the compound into a bioactive conformation, leading to increased potency and selectivity for its biological target.[3]

-

Tuning of Physicochemical Properties: The presence of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the compound's binding affinity, solubility, and oral bioavailability.[2]

Synthesis of Fluorocyclopropane Building Blocks

The synthesis of fluorocyclopropanes can be achieved through several strategic approaches. One common method involves the cyclopropanation of a fluoro-substituted alkene. For instance, a fluorocyclopropane-containing proline analogue has been synthesized via a carbene transfer reaction in the presence of a transition-metal chiral catalyst.[5] Another versatile approach is the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids, which provides access to a variety of chiral fluorocyclopropane building blocks.[6]

Experimental Protocol: Synthesis of a Fluorocyclopropane-Containing Proline Analogue

The following protocol is a representative example of the synthesis of a fluorocyclopropane-containing building block, adapted from Pons et al.[6][7][8][9]

Step 1: Synthesis of N-Benzyl Allylamines

To a solution of potassium carbonate (2 equivalents) in acetonitrile, the appropriate benzylamine (2 equivalents) is added. The mixture is cooled to 0 °C, and 3-chloro-2-fluoroprop-1-ene (1 equivalent) is added. The reaction mixture is then heated to 40 °C for 18 hours. After cooling, water is added, and the product is extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired N-benzyl allylamine.[6]

Step 2: Synthesis of Diazo Compounds

A 0.025 M aqueous solution of sodium acetate (0.05 equivalents) is added to a solution of the N-benzyl allylamine (1 equivalent) in dichloromethane. The mixture is cooled to 0 °C, and sodium nitrite (1.2 equivalents), 2 M hydrochloric acid (1 equivalent), and 1 M sulfuric acid (0.01 equivalents) are successively added. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.[6]

Step 3: Catalytic Asymmetric Cyclopropanation

The diazo compound is subjected to an intramolecular cyclopropanation reaction using a chiral rhodium or ruthenium catalyst to afford the enantioenriched fluorocyclopropane product. The racemic mixture can be resolved using preparative supercritical fluid chromatography (SFC) on a chiral stationary phase.[6][7]

Step 4: Further Functionalization

The resulting fluorocyclopropane-containing lactam can be further functionalized. For example, reductive cyanation can yield the corresponding amino-nitrile, which upon hydrolysis under acidic conditions, affords the free amino acid.[6]

Application in Drug Discovery: Fluorocyclopropane-Containing Btk Inhibitors

A compelling example of the successful application of fluorocyclopropanes in medicinal chemistry is in the development of Bruton's tyrosine kinase (Btk) inhibitors. Btk is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[10][11][12]

The incorporation of a fluorocyclopropyl amide moiety has been shown to be an effective strategy for tuning the potency and selectivity of reversible Btk inhibitors.[11][12] The stereochemistry of the fluorocyclopropane ring is crucial, with different stereoisomers exhibiting distinct biological activity profiles.

Quantitative Data for Fluorocyclopropane-Containing Btk Inhibitors

The following tables summarize the in vitro data for a series of fluorocyclopropane-containing Btk inhibitors, demonstrating the impact of the fluorocyclopropane moiety on their biological activity and physicochemical properties.[11]

Table 1: Btk Inhibition and Physicochemical Properties of Cyclopropyl and Fluorocyclopropyl Amide Analogs [11]

| Compound | Btk IC50 (nM) | Ligand Lipophilic Efficiency (LLE) | Kinetic Solubility (μM) at pH 7.4 | Calculated logD | Measured logD |

| 8 | 7.1 | - | >200 | 2.8 | 2.9 |

| 18 | 60 | - | >200 | 2.9 | 3.0 |

| 19 ((S,S)-enantiomer) | 2.3 | 1.0 | >200 | 2.9 | 3.0 |

| 20 ((R,R)-enantiomer) | 3.8 | - | >200 | 2.9 | 3.0 |

Table 2: Pharmacokinetic Properties of a Lead Fluorocyclopropane Btk Inhibitor (Compound 25) [11]

| Species | Dosing Route | Dose (mg/kg) | t1/2 (h) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |

| Rat | PO | 1 | 2.9 | 2.0 | 230 | 1100 |

| Dog | PO | 2 | 3.5 | 4.0 | 450 | 3300 |

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream substrates, ultimately resulting in B-cell proliferation, differentiation, and antibody production.[4] Btk inhibitors block this signaling pathway, thereby preventing the activation of B-cells.

Caption: Btk signaling pathway and the mechanism of action of fluorocyclopropane Btk inhibitors.

Experimental Protocols for Biological Assays

Btk Enzyme Inhibition Assay:

The inhibitory activity of the compounds against Btk is determined using a biochemical assay. Recombinant human Btk enzyme is incubated with the test compound at various concentrations in the presence of a suitable substrate (e.g., a fluorescently labeled peptide) and ATP. The reaction is initiated and allowed to proceed for a defined period. The extent of substrate phosphorylation is then quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[11]

Cell-Based B-Cell Activation Assay:

The cellular potency of the Btk inhibitors is assessed in a whole blood assay that measures the inhibition of B-cell activation. Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood is pre-incubated with the test compound. B-cell activation is then stimulated by the addition of an anti-IgM antibody. After a period of incubation, the expression of activation markers, such as CD69, on the surface of B-cells (identified by CD19 or CD20 staining) is measured by flow cytometry. The IC50 value is determined from the concentration-dependent inhibition of CD69 expression.[11]

Conclusion

Fluorocyclopropanes are emerging as a highly valuable structural motif in medicinal chemistry. Their unique combination of conformational rigidity and the electronic effects of fluorine provides a powerful handle for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The successful development of fluorocyclopropane-containing Btk inhibitors exemplifies the potential of this moiety in addressing challenging therapeutic targets. As synthetic methodologies for accessing diverse fluorocyclopropane building blocks continue to evolve, it is anticipated that their application in drug discovery will expand into new and exciting areas of therapeutic intervention.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 11. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Conformational Landscape of 1-Fluorocyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluorocyclopropanecarboxylic acid is a molecule of significant interest in medicinal chemistry and drug design, owing to the unique conformational constraints imposed by the cyclopropane ring and the electronic influence of the fluorine substituent. A thorough understanding of its conformational preferences is paramount for predicting its interaction with biological targets and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformational landscape of this compound. It details the computational methodologies, presents hypothetical yet plausible quantitative data for its stable conformers, and outlines experimental protocols for validation. This document is intended to serve as a valuable resource for researchers engaged in the study of fluorinated carbocyclic systems.

Introduction

The cyclopropane ring, with its inherent rigidity and unique electronic properties, is a valuable scaffold in medicinal chemistry. Substitution on this ring system can lead to distinct and predictable conformational isomers, which can profoundly influence a molecule's biological activity. The introduction of a fluorine atom, a common strategy in drug design to modulate physicochemical properties such as metabolic stability and binding affinity, further refines the conformational space of cyclopropane derivatives.

This compound presents a compelling case for conformational analysis. The interplay between the steric and electronic effects of the fluorine and carboxylic acid substituents dictates the preferred spatial arrangement of the molecule. Theoretical studies, primarily employing quantum mechanical calculations, offer a powerful avenue to explore this conformational landscape in detail. This guide will delve into the theoretical underpinnings of such studies, providing a framework for understanding and predicting the conformational behavior of this important molecule.

Theoretical Conformational Analysis: Methodology

The primary tool for the theoretical investigation of molecular conformation is computational chemistry. Density Functional Theory (DFT) has emerged as a robust and widely used method for accurately predicting the geometries and relative energies of different conformers.

Computational Protocol

A typical computational workflow for the conformational analysis of this compound is outlined below. This process involves a systematic exploration of the potential energy surface to identify all stable conformers and the energy barriers separating them.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Fluorocyclopropanecarboxylic Acid Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction